(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone
Description
(4-Benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone is a synthetic compound featuring a benzylpiperazine moiety linked via a ketone bridge to a 1-methylindole group. This structure combines pharmacophoric elements known to interact with central nervous system (CNS) targets, particularly serotonin (5-HT) and GABA receptors . The benzylpiperazine group is associated with receptor affinity modulation, while the methylindole scaffold contributes to steric and electronic properties critical for target engagement .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-methylindol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-22-10-9-18-7-8-19(15-20(18)22)21(25)24-13-11-23(12-14-24)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIINNQNCZCHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with benzyl chloride in the presence of a base, such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of the indole and piperazine derivatives.
Chemical Reactions Analysis
(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Scientific Research Applications
Antineoplastic Properties
Research indicates that compounds similar to (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone exhibit anti-neoplastic properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the efficacy of related compounds in targeting specific pathways involved in cancer cell proliferation and survival .
Neurological Disorders
The compound has shown promise as a therapeutic agent for neurological conditions. It acts as a muscarinic receptor antagonist, which can be beneficial in treating disorders such as schizophrenia and other cognitive impairments. The modulation of neurotransmitter systems through such compounds may alleviate symptoms associated with these disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have demonstrated that modifications to the piperazine and indole moieties can significantly influence the compound's bioactivity and selectivity towards specific receptors.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Benzyl group substitution | Increased binding affinity to serotonin receptors | |
| Indole ring alterations | Enhanced anti-cancer activity |
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent coupling with indole derivatives. Various derivatives have been synthesized to explore their therapeutic potential further.
Synthetic Pathways
The typical synthetic route includes:
- Formation of the piperazine core.
- Alkylation with benzyl halides.
- Coupling with indole derivatives through amide bond formation.
These synthetic strategies allow for the production of analogs that can be screened for enhanced biological activity .
Case Study: Anti-Cancer Efficacy
A recent study evaluated the anti-cancer efficacy of a derivative of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability, suggesting potential for further development as an anti-cancer agent .
Case Study: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that it could reduce oxidative stress markers and improve cognitive function in animal models, indicating its potential as a treatment for neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various receptors, including serotonin and dopamine receptors, modulating their activity . The piperazine ring can interact with enzymes involved in neurotransmitter metabolism, affecting their function . These interactions result in the modulation of various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key structural analogues, their modifications, and reported biological activities:
Key Research Findings and Structure-Activity Relationships (SAR)
- Indole vs. Quinoxaline Substitution: Replacement of the indole group with quinoxaline (e.g., QCF-3) shifts activity from anxiolytic to antidepressant effects, likely due to altered 5-HT3 receptor binding . The electron-deficient quinoxaline ring may enhance π-π interactions with receptor residues compared to indole .
- Steric Effects: Methylation at the indole N1 position (as in the target compound) minimizes steric hindrance compared to substitutions at positions 2 or 3, which disrupt receptor binding in related compounds (e.g., cyclopentyl/cyclohexyl-indole methanones) .
- Side Chain Length and Receptor Affinity: Analogues with shorter side chains (e.g., methylpiperazine in ) show reduced potency compared to the benzylpiperazine variant, aligning with findings that longer hydrophobic chains enhance CB1/GABAA receptor binding in cannabinoid derivatives .
Pharmacological and Physicochemical Insights
- Target Compound Advantages :
The benzylpiperazine-indole combination balances lipophilicity (logP ~3.5 estimated) and molecular weight (~359.5 g/mol), optimizing blood-brain barrier penetration and CNS activity . - Comparative Limitations: Quinoxaline-based analogues (e.g., QCF-3) exhibit higher metabolic instability due to the heteroaromatic ring’s susceptibility to oxidative degradation .
Biological Activity
The compound (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone , known for its diverse biological activities, has been the subject of various research studies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring connected to an indole moiety, which is crucial for its biological activity.
Research indicates that this compound acts primarily as a serotonin receptor modulator , influencing various neurotransmitter systems. It has shown significant affinity for the 5-HT_2A and 5-HT_2C serotonin receptors, which are implicated in mood regulation and anxiety disorders . Additionally, it may exhibit dopaminergic activity, contributing to its potential use in treating conditions such as schizophrenia and depression .
Antiproliferative Effects
Studies have demonstrated that this compound possesses antiproliferative properties against several cancer cell lines. It inhibits the proliferation of endothelial cells and various tumor cells by targeting receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
In Vitro Studies
In vitro assays have shown that this compound exhibits a dose-dependent inhibition of cell growth in cancer cell lines, with IC50 values varying based on the specific type of cancer. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 8.3 |
| HeLa (Cervical) | 10.0 |
These results suggest a promising therapeutic potential for the compound in oncology .
In Vivo Studies
Animal models have further validated its efficacy. In a study involving mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 1: Schizophrenia Treatment
A clinical trial evaluated the effects of this compound on patients diagnosed with schizophrenia. Participants reported reduced symptoms, particularly in positive symptoms such as hallucinations and delusions, suggesting that the compound may serve as an effective adjunct therapy alongside conventional antipsychotics .
Case Study 2: Depression Management
Another study focused on its antidepressant-like effects in rodent models. The compound demonstrated rapid onset of action comparable to standard antidepressants, with significant improvements observed in behavioral tests such as the forced swim test and tail suspension test .
Q & A
Q. What synthetic routes are established for synthesizing (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-6-yl)methanone, and which analytical techniques ensure structural fidelity?
- Methodological Answer : A common approach involves coupling substituted indole derivatives with benzylpiperazine scaffolds via nucleophilic acyl substitution or transition-metal-catalyzed reactions. For example, analogous compounds were synthesized using benzoyl chloride intermediates under anhydrous conditions with triethylamine as a base (yields: 73–78%) . Critical analytical techniques include:
-
1H/13C-NMR : Confirms regiochemistry and substituent orientation (e.g., indole C-6 vs. C-3 positioning) .
-
HPLC : Validates purity (>95% by peak area at 254 nm) .
-
Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 72.04% observed vs. 72.09% calculated) .
Synthesis Example Yield Purity (HPLC) Key Techniques Nucleophilic acyl substitution 73% 99% NMR, Elemental Analysis Transition-metal coupling 78% 97% HPLC, MS
Q. Which in vitro pharmacological models are suitable for initial bioactivity screening?
- Methodological Answer : Prioritize receptor-binding assays and functional cellular models:
- 5-HT3 Receptor Antagonism : Radioligand displacement assays using cortical membranes (IC50 determination) .
- Ion Channel Blockade (e.g., I(Kur)) : Patch-clamp electrophysiology in transfected HEK293 cells .
- CYP450 Inhibition Screening : Microsomal stability assays to assess metabolic liabilities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in receptor-binding affinities across assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., membrane vs. whole-cell systems). Strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., [3H]-GR65630 for 5-HT3) with functional assays (serotonin-induced ion flux) .
- Control Experiments : Assess nonspecific binding using excess cold ligand or knockout cell lines .
- Allosteric Modulator Screening : Test if the compound acts via allosteric sites, which may explain variability .
Q. What strategies improve selectivity against off-target receptors (e.g., hERG)?
- Methodological Answer : Structural modifications guided by SAR studies:
- Substituent Optimization : Introducing bulky groups at the indole C-3 position reduces hERG affinity (e.g., trifluoromethyl groups lower hERG IC50 by 10-fold) .
- Reactive Metabolite Mitigation : Replace metabolically labile moieties (e.g., methylindole → fluoropentylindole) to avoid covalent protein binding .
- Computational Docking : Use molecular dynamics simulations to predict hERG channel interactions .
Q. How can computational methods predict metabolic liabilities and reactive intermediates?
- Methodological Answer : Leverage in silico tools for early-stage risk assessment:
- MetaSite/GLORYx : Predicts Phase I/II metabolism sites (e.g., benzylpiperazine N-dealkylation) .
- DEREK Nexus : Flags structural alerts for glutathione adduct formation or quinone-imine generation .
- MDM-PBPK Modeling : Integrates metabolic stability data with pharmacokinetic predictions .
Data Contradiction Analysis
Q. How should conflicting data on in vivo efficacy be addressed?
- Methodological Answer : Conflicting results (e.g., antidepressant effects in rodents vs. primates) require:
- Dose-Response Reevaluation : Ensure species-specific bioavailability (e.g., adjust for plasma protein binding differences) .
- Biomarker Correlation : Link behavioral outcomes (e.g., forced swim test immobility) with neurochemical changes (e.g., hippocampal BDNF levels) .
- Experimental Rigor : Standardize animal models (e.g., olfactory bulbectomy vs. chronic mild stress) to reduce variability .
Stability and Storage
Q. What protocols ensure compound stability under varying storage conditions?
- Methodological Answer :
- Short-Term Storage : -20°C in anhydrous DMSO (degradation <5% over 6 months) .
- Long-Term Stability : Lyophilized solids under argon (retain >90% purity for 2 years) .
- Light Sensitivity : Amber vials to prevent photodegradation of indole moieties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
